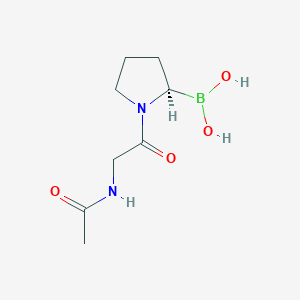

(R)-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid

CAS No.: 915283-78-2

Cat. No.: VC15973190

Molecular Formula: C8H15BN2O4

Molecular Weight: 214.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 915283-78-2 |

|---|---|

| Molecular Formula | C8H15BN2O4 |

| Molecular Weight | 214.03 g/mol |

| IUPAC Name | [(2R)-1-(2-acetamidoacetyl)pyrrolidin-2-yl]boronic acid |

| Standard InChI | InChI=1S/C8H15BN2O4/c1-6(12)10-5-8(13)11-4-2-3-7(11)9(14)15/h7,14-15H,2-5H2,1H3,(H,10,12)/t7-/m0/s1 |

| Standard InChI Key | UUOZISWTWURDGU-ZETCQYMHSA-N |

| Isomeric SMILES | B([C@@H]1CCCN1C(=O)CNC(=O)C)(O)O |

| Canonical SMILES | B(C1CCCN1C(=O)CNC(=O)C)(O)O |

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The molecular formula of (R)-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid is C₈H₁₅BN₂O₄, with a molecular weight of 214.03 g/mol. The stereochemistry at the pyrrolidine ring’s second carbon (R-configuration) is critical for its biological activity, as enantiomeric forms often exhibit divergent binding affinities . The boronic acid group (-B(OH)₂) facilitates reversible covalent interactions with proteolytic enzymes, while the acetamidoacetyl side chain enhances solubility and target specificity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | [(2R)-1-(2-Acetamidoacetyl)pyrrolidin-2-yl]boronic acid |

| Canonical SMILES | B(C1CCCN1C(=O)CNC(=O)C)(O)O |

| Isomeric SMILES | B([C@@H]1CCCN1C(=O)CNC(=O)C)(O)O |

| InChI Key | UUOZISWTWURDGU-ZETCQYMHSA-N |

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of (R)-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid typically involves multi-step protocols leveraging boronate ester intermediates. A common approach includes:

-

Pyrrolidine Functionalization: Introduction of the acetamidoacetyl group via amide coupling reactions.

-

Boronation: Utilization of palladium-catalyzed Miyaura borylation or iridium-mediated C–H activation to install the boronic acid moiety .

Notably, the stereoselective synthesis of the R-configured pyrrolidine ring requires chiral auxiliaries or asymmetric catalysis to ensure enantiopurity .

Stability and Reactivity

The boronic acid group confers pH-dependent reactivity, forming stable tetrahedral adducts with diols and hydroxyl-containing residues under physiological conditions. This property is exploited in Suzuki-Miyaura cross-coupling reactions for bioconjugation and prodrug design .

Biological Activity and Mechanistic Insights

Inhibition of Fibroblast Activation Protein (FAP)

(R)-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid demonstrates high affinity for FAP, a serine protease overexpressed in tumor-associated stromal cells. In enzymatic assays, its gallium-complexed derivative exhibits an IC₅₀ of 0.41 ± 0.06 nM, outperforming analogous inhibitors like PNT6555 (IC₅₀ = 78.1 ± 4.59 nM) . The boronic acid warhead forms a reversible covalent bond with FAP’s catalytic serine residue, while the acetamidoacetyl group occupies the S2 substrate-binding pocket .

Table 2: Comparative FAP Inhibition Profiles

| Compound | IC₅₀ (nM) | Selectivity Over PREP |

|---|---|---|

| Ga-SB02055 | 0.41 ± 0.06 | >160 |

| Ga-PNT6555 | 78.1 ± 4.59 | ~3 |

Selectivity and Off-Target Effects

Despite its potency, the compound maintains >160-fold selectivity for FAP over prolyl endopeptidase (PREP), minimizing off-target interactions . This selectivity is attributed to the quinoline-4-carbonyl substituent, which sterically hinders binding to PREP’s active site .

Applications in Drug Development and Diagnostics

Radiopharmaceuticals for PET Imaging

The compound’s boronic acid moiety enables chelation of radioisotopes like ⁶⁸Ga, facilitating its use in positron emission tomography (PET) tracers. Preclinical studies in HEK293T:hFAP tumor models show that ⁶⁸Ga-labeled derivatives achieve 3.5-fold higher tumor uptake than background tissues, enabling high-contrast imaging of carcinomas .

Comparative Analysis with Related Boronic Acid Derivatives

Structural Analogues

Comparisons with [(2R)-1-(2-(cycloheptylamino)acetyl)pyrrolidin-2-yl]boronic acid (PubChem CID: 44403422) reveal that substitution of the acetamido group with cycloheptylamine reduces FAP affinity by ~10-fold, underscoring the importance of hydrogen-bonding interactions in the S2 pocket .

Boronated vs. Cyanopyrrolidine Inhibitors

While 2-cyanopyrrolidine derivatives exhibit moderate FAP inhibition (IC₅₀ ≈ 10 nM), boronic acid analogues achieve 3.7 nM IC₅₀ due to enhanced electrophilicity at the boron center .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume